Nimesulide
Overview
Description
Mechanism of Action
Target of Action
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins, which are compounds that contribute to inflammation and pain .
Mode of Action
This compound acts as an inhibitor of COX-2 . By binding to COX-2, this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, key mediators of inflammation . This leads to a decrease in inflammation and pain. Additionally, this compound has been shown to influence other mediators of inflammation such as free radicals and proteolytic enzymes .
Pharmacokinetics
This compound is rapidly absorbed following oral administration . It exhibits a high degree of protein binding (>97.5%) and is metabolized in the liver . The elimination half-life of this compound ranges from 1.8 to 4.7 hours, and it is excreted through both renal (50%) and fecal (29%) routes . These ADME properties influence the bioavailability of this compound, affecting its therapeutic efficacy.
Result of Action
The molecular effect of this compound’s action is the reduction of prostaglandin synthesis, leading to decreased inflammation and pain . On a cellular level, this compound has been shown to induce cell death and cell cycle arrest in acute myeloid leukemia (AML) cell lines . .
Action Environment
Environmental factors such as food, gender, and advanced age have negligible effects on this compound pharmacokinetics . . It’s also important to note that this compound’s action can be influenced by the specific pathological environment, such as the presence of inflammation or cancer cells .
Biochemical Analysis
Biochemical Properties
Nimesulide exerts its effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process . This inhibition results in the reduction of prostaglandins, free radicals, and proteolytic enzymes, which are key mediators of inflammation .
Cellular Effects
This compound influences cell function by reducing the production of inflammatory mediators. This can impact cell signaling pathways, gene expression, and cellular metabolism . The reduction in these mediators can lead to a decrease in pain and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of COX-2 . This inhibition reduces the production of prostaglandins, free radicals, and proteolytic enzymes, which are key mediators of the inflammatory process .
Temporal Effects in Laboratory Settings
This compound is rapidly and extensively absorbed after oral administration. It is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours . The unchanged drug is negligibly excreted in urine and feces .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, this compound showed inhibition of tumor growth, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is mainly cleared from the body by metabolic transformation. The principal active metabolite is the 4′-hydroxyl derivative (M1) . This compound also increases the aldehyde oxidase activity, which plays a role in its metabolism .
Transport and Distribution
After oral administration, this compound is rapidly and extensively absorbed. It is rapidly distributed and extensively bound to albumin . This suggests that this compound may be transported and distributed within cells and tissues via binding to albumin.
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with COX-2 enzymes, which are located in the endoplasmic reticulum and nuclear envelope .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clodronate disodium tetrahydrate is synthesized by reacting dichloromethane with phosphorous acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
Reaction of Dichloromethane with Phosphorous Acid: Dichloromethane is reacted with phosphorous acid to form dichloromethylene bisphosphonic acid.
Neutralization with Sodium Hydroxide: The resulting bisphosphonic acid is then neutralized with sodium hydroxide to form disodium dichloromethylene bisphosphonate.
Crystallization: The disodium salt is crystallized from an aqueous solution to obtain the tetrahydrate form.
Industrial Production Methods: In industrial settings, the production of clodronate disodium tetrahydrate involves large-scale crystallization and granulation processes. The crystalline phase of the clodronate raw material is preserved during dry granulation, ensuring the stability and easy handling of the tetrahydrate form .
Chemical Reactions Analysis
Types of Reactions: Clodronate disodium tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, leading to the formation of phosphonic acid derivatives.
Complexation: It forms strong complexes with metal ions, particularly calcium ions, which is crucial for its role in inhibiting bone resorption.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Complexation: Involves metal ions such as calcium, magnesium, and others under physiological conditions.
Major Products Formed:
Hydrolysis Products: Phosphonic acid derivatives.
Complexation Products: Metal ion complexes, particularly calcium clodronate.
Scientific Research Applications
Clodronate disodium tetrahydrate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions and in the study of metal ion interactions.
Medicine: Used to treat osteoporosis, hypercalcemia of malignancy, and bone resorption disorders.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in laboratory tests.
Comparison with Similar Compounds
Etidronic Acid: Another first-generation bisphosphonate with similar anti-resorptive properties.
Tiludronic Acid: A bisphosphonate used for similar indications but with different pharmacokinetic properties.
Zoledronic Acid: A third-generation bisphosphonate with higher potency and longer duration of action.
Uniqueness of Clodronate Disodium Tetrahydrate: Clodronate disodium tetrahydrate is unique due to its specific mechanism of action involving the formation of a non-hydrolyzable adenosine triphosphate analog. This property distinguishes it from other bisphosphonates that may not form such analogs .
Properties
IUPAC Name |
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWYRSMBCFDLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037250 | |
Record name | Nimesulide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The therapeutic effects of Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process such as: COX-2 mediated prostaglandins, free radicals, proteolytic enzymes and histamine. | |
Record name | Nimesulide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51803-78-2 | |
Record name | Nimesulide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51803-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nimesulide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051803782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nimesulide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nimesulide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nimesulide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nimesulide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIMESULIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4TKW1454M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-144.5 °C | |
Record name | Nimesulide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nimesulide?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2) [, , , , ]. COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of these prostaglandins, thus exerting its anti-inflammatory and analgesic effects.
Q2: Does this compound interact with any other targets besides COX-2?
A2: While primarily known for its COX-2 inhibitory activity, studies have shown that this compound can also influence other cellular processes. For instance, it has been observed to increase intracellular cyclic adenosine monophosphate (cAMP) levels in activated neutrophils, which contributes to the inhibition of platelet-activating factor (PAF) and leukotriene B4 (LTB4) release []. Additionally, research suggests that this compound may exert anti-cancer effects through mechanisms involving phosphatase and tensin homolog (PTEN) upregulation, apoptosis induction, and cell cycle arrest [, , ].
Q3: How does the inhibition of COX-2 by this compound translate into its observed therapeutic effects?
A3: COX-2 plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid into prostaglandins. These prostaglandins contribute to various physiological processes associated with inflammation, including vasodilation, increased vascular permeability, and sensitization of pain receptors. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory mediators, thereby alleviating pain and inflammation.
Q4: Are there any studies exploring the downstream effects of this compound beyond its direct interaction with COX-2?
A4: Yes, research has delved into the broader cellular responses elicited by this compound. For example, in pancreatic cancer cells, this compound has been shown to enhance the expression of PTEN, a tumor suppressor gene, while decreasing the expression of COX-2 and vascular endothelial growth factor (VEGF) []. This suggests a potential role for this compound in inhibiting tumor angiogenesis. Additionally, this compound has been observed to modulate the expression of cell cycle regulatory proteins and apoptotic markers in a model of ultraviolet B-induced photocarcinogenesis [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C13H12N2O5S, and its molecular weight is 308.31 g/mol.
Q6: Is there any information available regarding the spectroscopic data of this compound?
A6: While specific spectroscopic data may not be explicitly detailed within the provided research, techniques such as infrared (IR) and proton nuclear magnetic resonance (H1 NMR) spectroscopy have been employed to confirm the structure of this compound and its derivatives [, ]. These techniques provide valuable information regarding the functional groups and structural arrangements present within the molecule.
Q7: What are the challenges associated with the formulation of this compound due to its physicochemical properties?
A7: this compound's poor water solubility poses a significant challenge in its formulation, particularly for parenteral administration [, , ]. This limited solubility can hinder its bioavailability and necessitate the exploration of alternative delivery strategies.
Q8: What approaches have been explored to overcome the formulation challenges associated with this compound?
A8: Several strategies have been investigated to enhance the solubility and bioavailability of this compound. One approach involves the formation of inclusion complexes with β-cyclodextrin, which can improve its aqueous solubility and dissolution rate [, ]. Other methods include the development of solid dispersions using hydrophilic carriers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and modified starches [, , ]. These techniques aim to disperse the drug in a matrix that facilitates its dissolution and absorption.
Q9: What is the typical pharmacokinetic profile of this compound?
A9: this compound is well absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 1 to 3 hours [, , ]. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, and its major metabolite, hydroxythis compound, also possesses pharmacological activity [, ]. This compound is primarily eliminated in the urine, with a half-life (t1/2) of approximately 2-4 hours [].
Q10: Has the efficacy of this compound been evaluated in clinical trials, and what are the key findings?
A10: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of this compound in various conditions, including osteoarthritis, acute pain, and dysmenorrhea. Results from these trials have demonstrated that this compound is effective in reducing pain and improving functional outcomes in patients with osteoarthritis [, ]. Furthermore, it has shown efficacy in managing acute low back pain, demonstrating comparable or superior analgesic effects compared to other NSAIDs like ibuprofen []. Studies have also indicated its potential in reducing postoperative pain associated with dental procedures and periodontal surgery [, ].
Q11: What are the major safety concerns associated with this compound use?
A11: While generally well-tolerated, this compound has been associated with rare but potentially serious adverse effects, particularly hepatotoxicity [, , ]. Cases of liver injury, including acute hepatitis and liver failure, have been reported, leading to its withdrawal from the market in some countries [, ].
Q12: Are there any specific patient populations in whom this compound use may be contraindicated or require careful monitoring?
A12: this compound is generally contraindicated in patients with a history of hypersensitivity to the drug or other NSAIDs, as well as those with active peptic ulcer disease or severe hepatic impairment [].
Q13: What steps have regulatory agencies taken to address the safety concerns associated with this compound?
A13: In response to reports of hepatotoxicity, regulatory agencies in some countries have implemented measures to mitigate the risks associated with this compound use. These measures include limiting the duration of treatment, recommending lower doses, and strengthening warnings and precautions in the drug's label [, ].
Q14: What are some potential strategies for improving the delivery of this compound to specific target tissues?
A14: Research continues to explore innovative drug delivery systems for this compound to enhance its therapeutic index and minimize potential adverse effects. These strategies include the development of targeted nanoparticles, liposomes, and other nanocarriers that can deliver the drug specifically to inflamed tissues, thereby reducing systemic exposure and potential toxicity [].
Q15: Are there any promising avenues for future research on this compound?
A15: Further research is warranted to elucidate the full spectrum of this compound's pharmacological activities, particularly its potential as an anticancer agent [, ]. Additionally, investigations into safer and more targeted drug delivery systems hold promise for maximizing its therapeutic benefits while minimizing risks.
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